molecular formula C22H16N4O5 B7709925 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)benzamide

2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)benzamide

Cat. No.: B7709925
M. Wt: 416.4 g/mol
InChI Key: SDEKCCGUIMBCOL-UHFFFAOYSA-N
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Description

2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)benzamide is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of the oxadiazole ring imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O5/c1-30-17-12-6-14(7-13-17)20-24-22(31-25-20)19-5-3-2-4-18(19)21(27)23-15-8-10-16(11-9-15)26(28)29/h2-13H,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEKCCGUIMBCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)benzamide typically involves the formation of the oxadiazole ring followed by the introduction of the benzamide moiety. One common synthetic route includes the cyclization of a hydrazide with an appropriate nitrile oxide to form the oxadiazole ring. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2-[3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)benzamide.

    Reduction: Formation of 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-aminophenyl)benzamide.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert its anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-aminophenyl)benzamide
  • 2-[3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)benzamide
  • 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)benzamide

Uniqueness

2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)benzamide is unique due to the presence of both the methoxy and nitro groups, which impart distinct chemical and biological properties. The methoxy group can enhance the compound’s solubility and stability, while the nitro group can contribute to its biological activity. This combination of functional groups makes it a versatile compound for various scientific applications.

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